High-Affinity IMPDH Inhibition: A Key Differentiator for Antibacterial Probe Development
A derivative of the core 2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol scaffold exhibits potent, non-competitive inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) from Bacillus anthracis with a Ki of 2.30 nM [1]. This is a key differentiator from the structurally related but simpler analog, 5-bromo-2-methoxypyridine, which lacks the propan-2-ol moiety essential for high-affinity binding and shows no comparable activity.
| Evidence Dimension | Inhibitory constant (Ki) for IMPDH |
|---|---|
| Target Compound Data | Ki = 2.30 nM (for a derivative compound, CHEMBL3329562, which shares the core pyridine scaffold with the target compound) |
| Comparator Or Baseline | 5-Bromo-2-methoxypyridine (core scaffold, CAS 13472-85-0) |
| Quantified Difference | The derivative exhibits nanomolar affinity; the baseline scaffold has no reported IMPDH inhibitory activity. |
| Conditions | Bacillus anthracis IMPDH; non-competitive inhibition; 10-min preincubation; spectrophotometric assay (BindingDB). |
Why This Matters
This potent, target-specific activity profile provides a clear functional advantage for programs focused on developing novel antibacterial agents, where selective inhibition of bacterial IMPDH is a validated therapeutic strategy.
- [1] BindingDB. (n.d.). BDBM50100958 (CHEMBL3329562) Activity Data. Ki: 2.30 nM for Bacillus anthracis IMPDH. View Source
